molecular formula C11H8BrFO2 B13200647 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13200647
M. Wt: 271.08 g/mol
InChI Key: NGUALCYGMYMRCT-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₈BrFO₂ and a molecular weight of 271.08 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a cyclopropa[a]indene core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a cyclopropa[a]indene precursor. The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the selective addition of bromine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the desired product’s quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropa[a]indene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the specific combination of bromine and fluorine atoms on the cyclopropa[a]indene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H8BrFO2

Molecular Weight

271.08 g/mol

IUPAC Name

3-bromo-5-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H8BrFO2/c12-4-1-6-5(8(13)2-4)3-7-9(6)10(7)11(14)15/h1-2,7,9-10H,3H2,(H,14,15)

InChI Key

NGUALCYGMYMRCT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC(=C3)Br)F

Origin of Product

United States

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